1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chromanone core fused with a piperidine ring and a substituted nicotinoyl moiety. Its structure includes a 5-chloro-6-((tetrahydrofuran-3-yl)oxy) group on the nicotinoyl fragment, which distinguishes it from other spiro[chroman-2,4'-piperidin]-4-one derivatives.
Properties
IUPAC Name |
1'-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c24-18-11-15(13-25-21(18)30-16-5-10-29-14-16)22(28)26-8-6-23(7-9-26)12-19(27)17-3-1-2-4-20(17)31-23/h1-4,11,13,16H,5-10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHPZOXDUYAXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a spirochroman moiety and a tetrahydrofuran group, which are significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 363.82 g/mol.
Research indicates that this compound may exhibit several biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders.
- Receptor Modulation : The compound may act as a modulator of various receptors, including nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases and cognitive function.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation through apoptosis induction. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory | Exhibits properties that reduce inflammation in various models. |
| Antimicrobial | Potential activity against certain bacterial strains. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Neuroprotective Effects : In an animal model of Alzheimer's disease, the compound demonstrated neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function .
- Anti-inflammatory Properties : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that spirocyclic compounds can act as antagonists to androgen receptors, which are crucial in the progression of hormone-sensitive cancers. The specific application of 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one in cancer therapy is still under investigation but shows potential based on its structural analogs .
Neuroprotective Effects
The unique structure of this compound suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antimicrobial Properties
There is growing interest in the antimicrobial properties of nicotinoyl derivatives. Preliminary studies have indicated that compounds containing the nicotinoyl moiety can exhibit significant antibacterial and antifungal activities. The chlorinated derivative may enhance these effects due to increased lipophilicity and membrane permeability .
Computational Studies
Recent computational investigations into the electronic properties and structural topology of related compounds suggest that modifications to the tetrahydrofuran moiety can influence biological activity significantly. These studies utilize density functional theory (DFT) to predict how variations in structure may affect binding affinities to biological targets .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and biological differences between 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one and related derivatives:
Structural and Functional Insights
Substituent Impact :
- The sulfonyl bridge in Compound 106 enhances cytotoxicity by improving molecular rigidity and target interaction, leading to sub-µM IC50 values .
- The tetrahydrofuran-3-yloxy group in the target compound may influence pharmacokinetics (e.g., solubility) or binding to kinase domains, analogous to oxygen-containing heterocycles in other anticancer agents .
- Thiophene-based substituents (Compound 40) balance moderate cytotoxicity with high selectivity, likely due to optimized hydrophobic interactions .
- Mechanistic Differences: Compound 106 triggers apoptosis via caspase activation and G2/M arrest, while trimethoxyphenyl derivatives (e.g., Compound 15) show minimal activity, underscoring the role of substituents in mechanism .
Contradictions and Limitations
- While sulfonyl derivatives (e.g., Compound 106) are potent, their synthetic complexity may limit scalability compared to simpler analogs like the target compound .
- Antimicrobial spiro[chroman-2,4'-piperidin]-4-ones () demonstrate the scaffold's versatility but lack direct anticancer data, complicating cross-class comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

